1-(3-Chlorobenzyl)piperidine-2,4-dione
Description
1-(3-Chlorobenzyl)piperidine-2,4-dione (CAS: 845724-14-3) is a piperidine-derived compound featuring a 3-chlorobenzyl substituent at the N1 position of the piperidine ring and ketone groups at the 2- and 4-positions.
Properties
Molecular Formula |
C12H12ClNO2 |
|---|---|
Molecular Weight |
237.68 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methyl]piperidine-2,4-dione |
InChI |
InChI=1S/C12H12ClNO2/c13-10-3-1-2-9(6-10)8-14-5-4-11(15)7-12(14)16/h1-3,6H,4-5,7-8H2 |
InChI Key |
DWMBQAARHQMNQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)CC1=O)CC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(3-Chlorobenzyl)piperidine-2,4-dione with structurally and functionally related piperidine derivatives:
*Calculated based on molecular formulas.
Key Structural and Functional Insights:
Lipophilicity: Bulky substituents (e.g., tert-butyl in ) may enhance membrane permeability, whereas nitro groups (e.g., 3-nitrophenyl in ) could improve solubility or metabolic stability.
Biological Activity Trends: Piperidine-2,4-diones with aryl substituents (e.g., chalcone derivatives in ) exhibit antimicrobial properties, suggesting the 3-chlorobenzyl analog could share similar activity.
Synthesis and Characterization: Acylation Reactions: Compounds like 1-acyl-3',4'-dihydrospiro[piperidine-4,2'-quinolines] are synthesized via acylation of piperidine precursors, a method applicable to the target compound . Structural Analysis: Crystal structures of analogs (e.g., 1-(2-chlorobenzyl)-3,5-dimethyl-2,6-diphenylpiperidine) reveal conformational flexibility critical for biological interactions .
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